Bupropion hydrochloride
Overview
Description
Bupropion hydrochloride is an antidepressant of the aminoketone class . It is chemically unrelated to tricyclic, tetracyclic, selective serotonin re-uptake inhibitor, or other known antidepressant agents . It is used to treat depression, prevent depression in patients with seasonal affective disorder (SAD), and as part of a support program to help people stop smoking . It is also used to treat major depressive disorder in adults .
Synthesis Analysis
The synthesis of bupropion hydrochloride has been developed under greener and safer conditions utilizing flow technologies . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success .Molecular Structure Analysis
The molecular formula of Bupropion hydrochloride is C13H18ClNO and its molecular weight is 239.74 . Its structure closely resembles that of diethylpropion; it is related to phenylethylamines .Chemical Reactions Analysis
Bupropion hydrochloride is synthesized using relevant organic synthetic techniques . The reaction scheme involves the use of NBS and NH4OAc in Cyrene at 55-60 °C for 20 minutes .Scientific Research Applications
Antidepressant
- Application Summary : Bupropion hydrochloride is widely used as an antidepressant . It works by inhibiting the neuronal reuptake of catecholamines, which can help to alleviate symptoms of depression .
Smoking Cessation Aid
- Application Summary : Bupropion hydrochloride is also used to promote smoking cessation . It can help to reduce nicotine cravings and the urge to smoke .
Green Chemistry
- Application Summary : Bupropion hydrochloride has been used in the development of greener synthesis methods . This involves replacing problematic chemicals with more benign alternatives and minimizing waste production .
- Methods of Application : The green synthesis of bupropion hydrochloride involves using bio-based green solvents like Cyrene in place of more toxic solvents . The reaction scheme involves several steps, including reflux and recrystallization .
- Results or Outcomes : The green synthesis method has been successful in significantly minimizing waste production by approximately 92 kg kg-1 product . It also provides a safer and more environmentally friendly alternative to previous synthesis methods .
Treatment of Seasonal Affective Disorder (SAD)
- Application Summary : Bupropion hydrochloride is used to treat seasonal affective disorder (SAD), a type of depression that occurs at the same time each year, usually in the fall or winter .
- Methods of Application : Bupropion hydrochloride is administered orally, usually starting with a low dose that is gradually increased. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Weight Management
- Application Summary : Bupropion hydrochloride, in combination with naltrexone, is used for weight management in specific patients . It helps reduce food intake and improves mood regulation .
- Methods of Application : The medication is administered orally. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
- Application Summary : Some studies suggest that Bupropion hydrochloride may be effective in treating ADHD . It is thought to work by changing levels of certain chemicals in the brain, including noradrenaline and dopamine .
- Methods of Application : Bupropion hydrochloride is administered orally. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Treatment of Bipolar Disorder
- Application Summary : Bupropion hydrochloride is sometimes used as an adjunctive treatment in patients with bipolar disorder . It can help manage depressive episodes and prevent future episodes .
- Methods of Application : Bupropion hydrochloride is administered orally. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Treatment of Sexual Dysfunction
- Application Summary : Bupropion hydrochloride has been used to treat sexual dysfunction, particularly in patients who have experienced this as a side effect of other antidepressants .
- Methods of Application : Bupropion hydrochloride is administered orally. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Treatment of Methamphetamine Dependence
- Application Summary : Some studies suggest that Bupropion hydrochloride may be effective in treating methamphetamine dependence .
- Methods of Application : Bupropion hydrochloride is administered orally. The dosage is determined by a healthcare provider based on the patient’s medical condition and response to treatment .
Safety And Hazards
Future Directions
Bupropion hydrochloride is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044561 | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion Hydrochloride | |
CAS RN |
31677-93-7, 234447-17-7, 34911-55-2 | |
Record name | Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bupropion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupropion hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPROPION HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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